N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinazoline core, phenethyl groups, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with various reagents to form the desired compound. For instance, 3,4-dimethoxyphenethylamine can be synthesized by reacting 3,4-dimethoxybenzaldehyde with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the quinazoline core can be reduced to hydroxyl groups.
Substitution: The phenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce hydroxyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it could inhibit the production of certain proteins or modulate signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,4-Dimethoxyphenethylamine
- N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- N-(3,4-dimethoxyphenethyl)-1-ethyl-5-nitro-1H-benzo[d]imidazole-2-carbothioamide
Uniqueness
What sets N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique quinazoline core combined with phenethyl and methoxy groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27N3O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-8-19(16-24(23)35-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(33)30(26(21)32)15-13-18-6-4-3-5-7-18/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
AAXBSGIASRBXOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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